molecular formula C10H14S B12654989 Benzenemethanethiol, alpha,alpha,4-trimethyl- CAS No. 80819-94-9

Benzenemethanethiol, alpha,alpha,4-trimethyl-

Cat. No.: B12654989
CAS No.: 80819-94-9
M. Wt: 166.29 g/mol
InChI Key: PYXRMUAJINRNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanethiol, alpha,alpha,4-trimethyl- is an organic compound with the molecular formula C10H14S. It is a derivative of benzenemethanethiol, where the alpha and alpha positions are substituted with methyl groups, and an additional methyl group is attached to the benzene ring at the para position. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenemethanethiol, alpha,alpha,4-trimethyl- can be achieved through several methods. One common approach involves the alkylation of benzenemethanethiol with appropriate alkylating agents under controlled conditions. For instance, the reaction of benzenemethanethiol with trimethylchlorosilane in the presence of a base such as sodium hydride can yield the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of benzenemethanethiol, alpha,alpha,4-trimethyl- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully monitored to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanethiol, alpha,alpha,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenemethanethiol, alpha,alpha,4-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of sulfur-containing compounds and their biological activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzenemethanethiol, alpha,alpha,4-trimethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanethiol: The parent compound without the additional methyl groups.

    Benzenemethanol, alpha,alpha,4-trimethyl-: A similar compound where the thiol group is replaced with a hydroxyl group.

    Triphenylmethanethiol: Another thiol-containing compound with a different substitution pattern.

Uniqueness

Benzenemethanethiol, alpha,alpha,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple methyl groups enhances its steric hindrance and influences its interaction with other molecules, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

80819-94-9

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2-(4-methylphenyl)propane-2-thiol

InChI

InChI=1S/C10H14S/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3

InChI Key

PYXRMUAJINRNHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.